molecular formula C10H9FO B15321551 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B15321551
M. Wt: 164.18 g/mol
InChI Key: JVIUEHATKNROIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound that belongs to the class of indene derivatives. This compound features a fluorine atom at the 4-position, a dihydroindene structure, and an aldehyde functional group at the 5-position. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoro-1H-indene.

    Hydrogenation: The 4-fluoro-1H-indene undergoes hydrogenation to form 4-fluoro-2,3-dihydro-1H-indene.

    Formylation: The final step involves the formylation of 4-fluoro-2,3-dihydro-1H-indene to introduce the aldehyde group at the 5-position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid.

    Reduction: 4-fluoro-2,3-dihydro-1H-indene-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-1H-indene-5-carbaldehyde: Lacks the dihydro structure, which may affect its reactivity and biological activity.

    2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the fluorine atom, which may reduce its binding affinity and selectivity for certain targets.

    4-chloro-2,3-dihydro-1H-indene-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical and biological properties.

Uniqueness

4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of both the fluorine atom and the dihydroindene structure. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, while the dihydroindene structure can influence its reactivity and overall chemical behavior.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

InChI

InChI=1S/C10H9FO/c11-10-8(6-12)5-4-7-2-1-3-9(7)10/h4-6H,1-3H2

InChI Key

JVIUEHATKNROIU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.